molecular formula C7H8ClN3 B15123852 4-Chloro-benzenecarboximidic acid, hydrazide

4-Chloro-benzenecarboximidic acid, hydrazide

Cat. No.: B15123852
M. Wt: 169.61 g/mol
InChI Key: YDLIPQYFLCGAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-benzenecarboximidic acid, hydrazide is an organic compound with the molecular formula C7H8ClN3. It is a derivative of benzenecarboximidic acid, where a chlorine atom is substituted at the para position of the benzene ring, and the carboximidic acid group is further modified with a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-benzenecarboximidic acid, hydrazide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+Hydrazine hydrate4-Chloro-benzenecarboximidic acid, hydrazide+HCl\text{4-Chlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzoyl chloride+Hydrazine hydrate→4-Chloro-benzenecarboximidic acid, hydrazide+HCl

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-benzenecarboximidic acid, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-benzenecarboximidic acid, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydrazide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzhydrazide: Similar in structure but lacks the carboximidic acid group.

    4-Hydroxybenzoic acid hydrazide: Similar hydrazide functionality but with a hydroxyl group instead of chlorine.

    Cyanoacetohydrazide: Contains a cyano group instead of a chlorine atom.

Uniqueness

4-Chloro-benzenecarboximidic acid, hydrazide is unique due to the presence of both the chlorine atom and the carboximidic acid group, which confer distinct chemical reactivity and biological activity compared to other hydrazides.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

N'-amino-4-chlorobenzenecarboximidamide

InChI

InChI=1S/C7H8ClN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11)

InChI Key

YDLIPQYFLCGAII-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N)/N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.